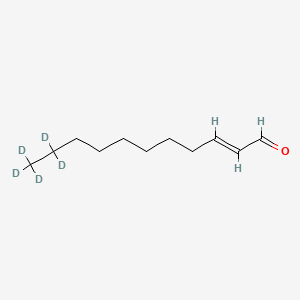
trans-2-Undecenal-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-Undecenal-d5: is a deuterated form of trans-2-Undecenal, where five hydrogen atoms are replaced with deuterium. This compound is often used as a stable isotope-labeled compound in various scientific research applications. It is a biochemical reagent that can be used as a biological material or organic compound for life science-related research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-Undecenal-d5 involves the deuteration of trans-2-Undecenal. This process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium. The reaction conditions often involve elevated temperatures and pressures to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The reaction is carried out in reactors designed to withstand high pressures and temperatures, ensuring a high yield of the deuterated product .
Chemical Reactions Analysis
Types of Reactions: trans-2-Undecenal-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated compounds or alkylated derivatives
Scientific Research Applications
Chemistry: trans-2-Undecenal-d5 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated form allows for precise tracking using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its stable isotope label helps in tracing the metabolic fate of the compound in biological systems .
Medicine: In medical research, this compound is used to study drug metabolism and pharmacokinetics. Its deuterated form provides insights into the metabolic stability and bioavailability of drugs .
Industry: In the industrial sector, this compound is used in the production of flavors and fragrances. Its unique chemical properties make it valuable in formulating products with specific sensory attributes .
Mechanism of Action
The mechanism of action of trans-2-Undecenal-d5 involves its interaction with various molecular targets and pathways. In biological systems, it can induce apoptosis (programmed cell death) and inhibit blood vessel formation. These effects are mediated through its interaction with cellular proteins and enzymes, leading to the activation of specific signaling pathways .
Comparison with Similar Compounds
trans-2-Undecenal: The non-deuterated form of trans-2-Undecenal-d5.
cis-2-Undecenal: An isomer of trans-2-Undecenal with a different spatial arrangement of atoms.
4-Vinylphenol: A related compound found in medicinal herbs and wine, known for its biological activities
Uniqueness: this compound is unique due to its deuterated form, which provides distinct advantages in scientific research. The presence of deuterium atoms enhances its stability and allows for precise tracking in metabolic studies. This makes it a valuable tool in various research applications, distinguishing it from its non-deuterated counterparts .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
173.31 g/mol |
IUPAC Name |
(E)-10,10,11,11,11-pentadeuterioundec-2-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h9-11H,2-8H2,1H3/b10-9+/i1D3,2D2 |
InChI Key |
PANBRUWVURLWGY-YPBHDXFASA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCC/C=C/C=O |
Canonical SMILES |
CCCCCCCCC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















